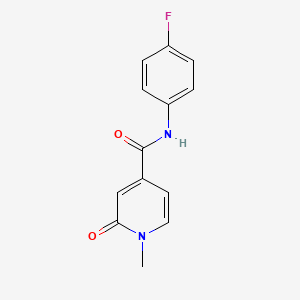
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and piperidine, and it exhibits a unique pharmacological profile that makes it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound MPPC has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce the expression of genes involved in apoptosis. It also appears to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound MPPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound MPPC has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has several advantages for use in lab experiments. It exhibits high potency against various diseases, which makes it a useful tool for studying disease mechanisms and developing new treatments. It is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound MPPC also has some limitations. It has low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. One area of interest is the development of new derivatives of this compound MPPC that exhibit improved pharmacological profiles. Another area of interest is the study of the mechanism of action of this compound MPPC, which may lead to the development of new treatments for various diseases. Additionally, research on the potential side effects of this compound MPPC is needed to ensure its safety for use in humans.
Synthesis Methods
The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methylpiperidine with pyridine-4-carboxylic acid, which produces an intermediate compound. This intermediate is then treated with methyl iodide to form the final product, this compound MPPC. The synthesis of this compound MPPC is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
Scientific Research Applications
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound MPPC has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)12-9-11(6-7-14-12)13(16)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXMEWNGPEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)
![2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)

![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)



